![molecular formula C14H15Cl2N3O B286974 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B286974.png)
4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC is a pyrazole-based compound that has been synthesized through a multistep process, and it has shown promising results in various studies.
Wirkmechanismus
4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide exerts its effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes play a crucial role in inflammation and cancer progression. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for regulating antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It can also inhibit the activity of MMPs, which are involved in tissue remodeling and cancer progression. This compound has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its specificity towards certain enzymes, which allows researchers to study the effects of inhibiting these enzymes. This compound also has a relatively low toxicity and can be easily synthesized in the lab. However, one limitation is that this compound can have off-target effects on other enzymes, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves a multistep process that starts with the reaction of 3-chlorobenzoyl chloride with methyl hydrazine to form 3-chlorophenylhydrazine. This intermediate is then reacted with 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine to form 4-chloro-N-(3-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide. Finally, the propyl group is introduced using a Grignard reaction to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chlorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
Molekularformel |
C14H15Cl2N3O |
---|---|
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
4-chloro-N-(3-chlorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15Cl2N3O/c1-3-5-11-12(16)13(19(2)18-11)14(20)17-10-7-4-6-9(15)8-10/h4,6-8H,3,5H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
UBBYAVZWRSLHPL-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)Cl)C |
Kanonische SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.